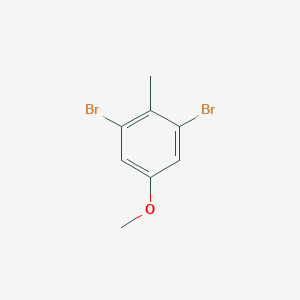

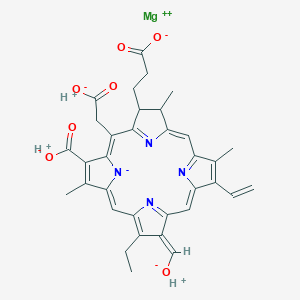

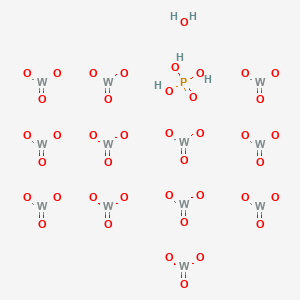

![molecular formula C8H9NO B084802 2,3-Dihydrobenzo[b]furan-7-ylamine CAS No. 13414-56-7](/img/structure/B84802.png)

2,3-Dihydrobenzo[b]furan-7-ylamine

Overview

Description

2,3-Dihydrobenzo[b]furan-7-ylamine (DBF) is an important organic compound with a wide range of applications in synthetic organic chemistry. It is a highly versatile building block for the synthesis of a variety of compounds and has been used in the synthesis of many complex molecules. DBF is also a key component of many pharmaceuticals, agrochemicals, and other biologically active compounds.

Scientific Research Applications

Potential Inhibitors of Angiogenesis

2,3-Dihydrobenzo[b]furan-7-ylamine derivatives have been synthesized and evaluated as potential inhibitors of angiogenesis. These compounds were synthesized through a Knoevenagel reaction followed by acid-catalyzed cyclodehydration. Compound 11, in particular, showed significant antiangiogenic activity in the three-dimensional in vitro rat aortic rings test, with a vascular density index comparable to that observed with SU-5416, a known inhibitor (Braud et al., 2003).

Synthesis of Novel 1,4-benzoquinone Derivatives

4,6,7-Trichloro-2-hetarylamino-5-hydroxy-2,3-dihydrobenzo[b]furans were synthesized from 4,6,7-trichloro-2,5-dihydroxy-2,3-dihydrobenzo[b]furan and hetarylamines. These compounds are precursors for the synthesis of novel 1,4-benzoquinone derivatives with potential applications in various fields, showcasing the compound's versatility as a synthetic precursor (Karlivāns & Valters, 2003).

Chiroptical Studies and Configurational Assignments

This compound derivatives were used in chiroptical studies, which led to the establishment of a helicity rule for the 2,3-dihydrobenzo[b]furan chromophore. This discovery facilitated the configurational assignment of norneolignans and other compounds, highlighting the chemical's utility in analytical and stereochemical studies (Kurtán & Antus, 2003).

Development of Organic Electronics

A novel multifunctional anthracene derivative, synthesized by coupling anthracene moiety with dibenzo[b,d]furan units (related to this compound), demonstrated excellent thermal stability, carrier transport ability, and fluorescence. This derivative, used in organic thin-film transistors, underscores the compound's potential applications in developing organic electronic devices (Zhao et al., 2017).

Safety and Hazards

“2,3-Dihydrobenzo[b]furan-7-ylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that this compound has been used as a chemical scaffold to design small compound libraries .

Mode of Action

It’s suggested that derivatives of 2,3-dihydrobenzofuran have shown potential as inhibitors of fungi, bacteria, and virus proteins

Biochemical Pathways

Given its potential as an inhibitor of fungi, bacteria, and virus proteins, it’s likely that it interferes with the biochemical pathways of these organisms . The downstream effects of this interference are yet to be fully understood.

Result of Action

Given its potential inhibitory effects on fungi, bacteria, and virus proteins, it’s likely that it disrupts the normal functioning of these organisms at a molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dihydrobenzo[b]furan-7-ylamine. For instance, it’s recommended to avoid ingestion and inhalation, ensure adequate ventilation, and avoid dust formation when handling this compound . Furthermore, it should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name |

2,3-dihydro-1-benzofuran-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHZGSLXPQGPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510307 | |

| Record name | 2,3-Dihydro-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13414-56-7 | |

| Record name | 2,3-Dihydro-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

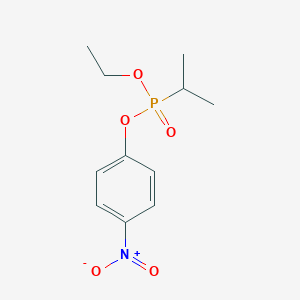

![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)

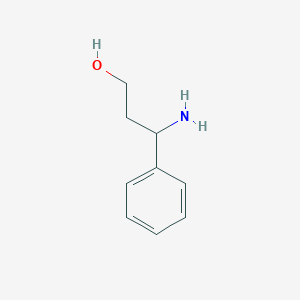

![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)